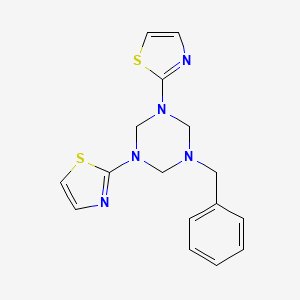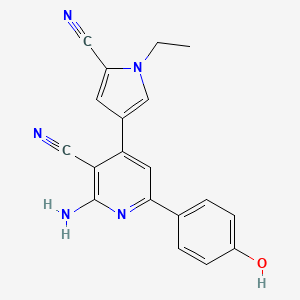![molecular formula C16H23NO6S B6004718 N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, also known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Mécanisme D'action
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine acts as a competitive antagonist of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. It binds to the receptor site and blocks the binding of glutamate, which is the primary neurotransmitter that activates the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. This results in the inhibition of calcium influx and subsequent downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in lab experiments is its ability to selectively block the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor without affecting other glutamate receptors. This allows researchers to study the specific role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in scientific research. One direction is to study the potential therapeutic effects of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity and memory formation in more detail. Additionally, there is a need for the development of more water-soluble analogs of this compound to improve its administration in experimental settings.
In conclusion, N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a chemical compound that has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylamine with ethyl 3,4-dimethoxybenzoate to form N-cyclohexyl-3,4-dimethoxybenzylamine. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]amine. Finally, the last step involves the reaction of this intermediate with glycine to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine.
Applications De Recherche Scientifique
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has been used in animal models to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPIVIDCVVLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358933 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)

![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)

![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)